alpha-(4-Chlorophenyl)-5-methyl-2-benzofuranmethanol
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Overview
Description
Alpha-(4-Chlorophenyl)-5-methyl-2-benzofuranmethanol is a chemical compound known for its unique structure and diverse applications. This compound features a benzofuran ring substituted with a chlorophenyl group and a methyl group, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chlorophenyl)-5-methyl-2-benzofuranmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with 2-methylphenol in the presence of a strong acid catalyst to form the benzofuran ring. Subsequent reduction of the aldehyde group yields the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Chlorophenyl)-5-methyl-2-benzofuranmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Alpha-(4-Chlorophenyl)-5-methyl-2-benzofuranmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-(4-Chlorophenyl)-5-methyl-2-benzofuranmethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-alpha-methylphenylacetic acid: Shares the chlorophenyl group but differs in the overall structure and functional groups.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a chlorophenyl group and exhibits antimicrobial and anticancer activities.
Pyrazole derivatives: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
Alpha-(4-Chlorophenyl)-5-methyl-2-benzofuranmethanol is unique due to its specific benzofuran structure combined with a chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
117238-60-5 |
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Molecular Formula |
C16H13ClO2 |
Molecular Weight |
272.72 g/mol |
IUPAC Name |
(4-chlorophenyl)-(5-methyl-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C16H13ClO2/c1-10-2-7-14-12(8-10)9-15(19-14)16(18)11-3-5-13(17)6-4-11/h2-9,16,18H,1H3 |
InChI Key |
UFVNRXXZWFKORM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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